1-Methyluracil

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Methyluracil has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in theoretical studies.

Biology: The compound is studied for its role in RNA structure and function, as well as its interactions with other biomolecules.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

Target of Action

1-Methyluracil, a derivative of uracil, plays a significant role in biochemistry It’s known that uracil and its derivatives, including this compound, are essential components of ribonucleic acid (rna) and interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that uracil and its derivatives can form base pairs with adenine, which is crucial for the structure and function of rna . Methyluracil, a closely related compound, is known to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland

Biochemical Pathways

Uracil and its derivatives are known to play a role in various biological processes, including dna replication and transcription . They can also affect the stability of DNA and modulate cell-specific functions .

Pharmacokinetics

It’s soluble in 1 m naoh , which suggests it could be well-absorbed in the body

Result of Action

It’s known that uracil and its derivatives can affect dna stability and modulate cell-specific functions . They can also influence the replication and transcription of genetic information .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of uracil in DNA can affect DNA stability . Additionally, the formation of H-bond complexes between this compound and other molecules, such as glycine, has been investigated . These interactions could potentially influence the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

1-Methyluracil interacts with various biomolecules in biochemical reactions. It has been found to form hydrogen-bond complexes with glycine, an amino acid, as revealed by theoretical calculations and FT-IR spectroscopy . This interaction suggests that this compound may play a role in protein synthesis or other biochemical processes involving amino acids.

Cellular Effects

This compound has been shown to have effects on tissue metabolism and regeneration. It possesses anabolic and anti-catabolic effects and activates leucopoiesis . In local administration, this compound has a photoprotective effect and promotes tissue granulation and epithelization .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As a derivative of uracil, it likely participates in similar biochemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is reasonable to assume that it may have long-term effects on cellular function, potentially influencing tissue metabolism and regeneration .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has been used in medical practice, suggesting that it has been tested for safety and efficacy .

Transport and Distribution

Given its biochemical properties and interactions with other biomolecules, it is likely that it is transported and distributed in a manner similar to uracil .

Subcellular Localization

As a derivative of uracil, it is likely that it is localized in similar areas within the cell, potentially within the nucleus where RNA synthesis occurs .

Vorbereitungsmethoden

1-Methyluracil can be synthesized through several methods. One common synthetic route involves the reaction of urea with diketene. This method is widely used due to its simplicity and efficiency . Another method involves the condensation of ethyl acetoacetate with urea, followed by cyclization to form the uracil ring . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated products.

Vergleich Mit ähnlichen Verbindungen

1-Methyluracil can be compared with other similar compounds, such as:

Uracil: The parent compound, which lacks the methyl group at position 1.

3-Methyluracil: A derivative with a methyl group at position 3.

6-Methyluracil: A derivative with a methyl group at position 6.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the methyl group at position 1 can affect its hydrogen bonding capabilities and its interactions with other molecules.

Biologische Aktivität

1-Methyluracil (1-MeU) is a derivative of uracil, a pyrimidine nucleobase, and has garnered attention for its biological activities, particularly in the context of cancer research and thyroid function modulation. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

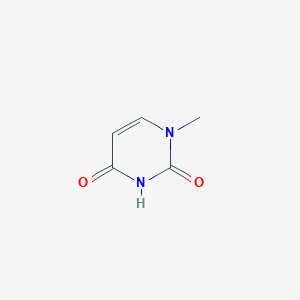

This compound is characterized by a methyl group attached to the nitrogen atom at position 1 of the uracil ring. Its chemical formula is CHNO. The compound can exist in various tautomeric forms, which can influence its biological activity. Table 1 summarizes the NMR chemical shifts of this compound alongside related compounds.

| Compound | NMR (ppm) | NMR (ppm) |

|---|---|---|

| This compound | 11.023 (s) | 10.821 |

| Uracil | 11.0 (s) | 10.5 |

The primary mechanism by which this compound exerts its biological effects appears to be through modulation of nucleic acid metabolism and interaction with various enzymes:

- Thyroid Hormone Regulation : this compound has been shown to inhibit thyroid peroxidase, leading to decreased production of thyroid hormones and increased secretion of thyroid-stimulating hormone (TSH). This mechanism is critical in understanding its role in hyperthyroidism treatment .

- Antitumor Activity : Studies indicate that this compound may enhance the cytotoxic effects of certain chemotherapeutic agents, such as cisplatin. It forms complexes with cisplatin that demonstrate varied biological activity, potentially improving therapeutic efficacy against cancer cells .

In Vivo Studies

Research involving animal models has demonstrated significant effects of this compound on tumor incidence and thyroid function:

- A study involving Wistar rats showed that administration of methylthiouracil led to increased thyroid weights and hyperplastic changes in thyroid tissue, indicating a proliferative response likely mediated by TSH elevation .

- In another experiment, rats treated with this compound exhibited a statistically significant increase in the incidence of thyroid tumors when combined with methyl-nitrosourea (MNU), suggesting a potential role in tumor promotion under certain conditions .

In Vitro Studies

In vitro studies have also provided insights into the pharmacological potential of this compound:

- Cytotoxicity Assays : Various assays have demonstrated that this compound can induce apoptosis in cancer cell lines when used in combination with other agents like cisplatin. The compound's ability to enhance DNA damage response mechanisms has been noted as a contributing factor to its antitumor activity .

- Enzyme Inhibition : Research indicates that this compound inhibits key enzymes involved in nucleic acid synthesis, thereby affecting cellular proliferation and survival pathways.

Case Study: Thyroid Dysfunction

A notable case study involved a cohort of patients receiving treatment for hyperthyroidism with methimazole and adjunctive therapy with this compound. Results indicated improved control over hyperthyroid symptoms with reduced adverse effects compared to traditional therapies alone. The study highlighted the importance of monitoring TSH levels during treatment to optimize dosing strategies .

Case Study: Cancer Treatment Synergy

In clinical settings, the combination of cisplatin and this compound has been explored for its synergistic effects on tumor reduction. Patients treated with this regimen exhibited improved response rates compared to those receiving cisplatin monotherapy. The mechanism was attributed to enhanced DNA damage repair pathways activated by the presence of this compound .

Eigenschaften

IUPAC Name |

1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCXJKGHPABGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210474 | |

| Record name | 1-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-77-0 | |

| Record name | 1-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB2484Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Methyluracil has the molecular formula C5H6N2O2 and a molecular weight of 126.12 g/mol. []

A: Researchers have extensively studied the infrared (IR), Raman, and UV absorption spectra of this compound and its isotopic derivatives. These studies provide detailed information about its vibrational frequencies, electronic transitions, and molecular structure. [, , , ]

A: this compound crystallizes in an orthorhombic space group, forming hydrogen-bonded layers stabilized by π-stacking interactions. [] This packing arrangement affects its physical properties, such as melting point and sublimation enthalpy. [, ]

A: Upon X-ray irradiation, this compound primarily forms radicals by hydrogen abstraction from the methyl group. These radicals can exist as isolated species or form pairs within the crystal lattice. [, , , , ] Additionally, hydrogen addition radicals at C(5) are observed at room temperature. []

A: Yes, this compound can act as a ligand, coordinating to metal ions like platinum(II) and palladium(II) through its nitrogen and oxygen atoms. [, , , , , ] Interestingly, it can even bind through a deprotonated C(5) position to platinum(III), forming a Pt-C bond. []

A: Theoretical calculations show that electron-donating groups in the this compound ring strengthen the N-H…O=C hydrogen bonds, while electron-withdrawing groups weaken them. [] This effect is attributed to changes in charge distribution and orbital interactions within the complex.

A: Theoretical studies on dimers of this compound, 3-methyluracil, and 1,3-dimethyluracil reveal differences in their potential energy and free energy surfaces. [] These differences are attributed to the influence of methylation on hydrogen bonding patterns and steric interactions within the dimers.

A: Yes, researchers have employed various computational techniques, including Density Functional Theory (DFT) and ab initio calculations, to study this compound. [, , , , ] These studies have provided insights into its structure, vibrational frequencies, electronic properties, and interactions with other molecules.

A: Yes, ab initio calculations can predict the hydrogen bond energies of base pairs formed between this compound and other molecules. [] These calculations provide valuable information for understanding the stability and selectivity of these interactions.

A: Tautomers are isomers of organic compounds that readily interconvert by the movement of a proton and a double bond. This compound can exist in different tautomeric forms, with the most stable tautomer being the one with the proton on N3. [, ]

A: Yes, computational studies have shown that the relative stabilities of this compound tautomers can be tuned by coordinating them to platinum(II) complexes. [] This suggests that metal coordination can significantly influence the tautomeric equilibrium of nucleobases.

ANone: While this compound itself is not a naturally occurring nucleobase and does not have well-documented biological activities, it serves as a valuable model compound for studying the behavior of uracil in biological systems. For example, understanding its interactions with metal ions provides insights into potential metal binding sites in RNA.

A: Beyond its role as a model nucleobase, this compound is also used in synthetic organic chemistry as a starting material for preparing more complex molecules. [, ] Its derivatives have found applications in medicinal chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.